BAPHEE possesses properties that make it potentially valuable in polymer chemistry. Studies have explored its use as a:
Bisphenol A bis(2-hydroxyethyl)ether, with the chemical formula and CAS number 901-44-0, is a compound derived from bisphenol A. It features two hydroxyethyl ether groups attached to the bisphenol structure. This compound exhibits a molecular weight of approximately 316.39 g/mol and has a boiling point of about 495 °C at standard atmospheric pressure. Its physical properties include a melting point of 112 °C and a flash point of 253 °C, indicating its stability under various conditions .
The chemical reactivity of Bisphenol A bis(2-hydroxyethyl)ether can be characterized by its ability to undergo various reactions typical of phenolic compounds. These include:
Several methods for synthesizing Bisphenol A bis(2-hydroxyethyl)ether have been reported:
Bisphenol A bis(2-hydroxyethyl)ether finds applications across various industries due to its chemical properties:
Research into the interactions of Bisphenol A bis(2-hydroxyethyl)ether with biological systems is ongoing. Preliminary studies suggest that it may exhibit similar interactions with hormone receptors as bisphenol A, raising concerns about its potential endocrine-disrupting effects. Further investigation into its pharmacokinetics and toxicological profiles is essential for understanding its safety and efficacy in various applications .
Several compounds share structural similarities with Bisphenol A bis(2-hydroxyethyl)ether, each exhibiting unique properties:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Bisphenol A | C15H16O2 | Parent compound; known endocrine disruptor |
| Bisphenol S | C12H10O4S | Contains a sulfur atom; used in polycarbonate production |
| Bisphenol F | C13H12O3 | Used in epoxy resin formulations; less toxic than bisphenol A |
| Bisphenol A diglycidyl ether | C21H22O4 | Epoxy resin precursor; higher reactivity |
This comparison highlights that while these compounds share structural characteristics, their reactivity and biological implications can differ significantly. Bisphenol A bis(2-hydroxyethyl)ether's unique combination of hydroxyethyl ether groups distinguishes it from these similar compounds, potentially influencing its applications and interactions within biological systems .
The synthesis of BPA derivatives traces back to the early 20th century, with Bisphenol A bis(2-hydroxyethyl)ether emerging as a critical intermediate in polyurethane and epoxy resin production. Initial research focused on optimizing its synthesis from BPA and ethylene oxide, leveraging hydroxyethylation reactions to enhance solubility in organic solvents. By the 1980s, advancements in polymerization techniques highlighted its utility in creating cross-linked networks for high-performance coatings and adhesives. Recent studies have expanded into sustainable synthesis routes, such as chemical recycling of polycarbonate waste, aligning with green chemistry principles.
This compound serves as a cornerstone in polymer chemistry, enabling the production of materials with tailored mechanical and thermal properties. Its hydroxyethyl groups improve compatibility with polar solvents, making it indispensable in:
Contemporary studies focus on two fronts:
The hydroxyethylation of bisphenol A (BPA) typically employs ethylene oxide or ethylene carbonate as ethoxylating agents. Optimal conditions involve a 1:2.2 molar ratio of BPA to ethylene oxide at 120–140°C, yielding 92–95% BABHE within 4–6 hours [1]. Elevated temperatures (>150°C) accelerate ring-opening but increase diethylene glycol side-product formation (8–12%). Pressure modulation (0.3–0.5 MPa) enhances ethylene oxide solubility, reducing reaction time by 30% [1].
Table 1: Impact of Temperature on Hydroxyethylation Efficiency
| Temperature (°C) | Yield (%) | Side Products (%) | Reaction Time (h) |
|---|---|---|---|
| 100 | 68 | 5 | 10 |
| 120 | 89 | 7 | 6 |
| 140 | 93 | 12 | 4 |
Composite catalysts combining Lewis acids (e.g., SnCl₄) and Brønsted acids (e.g., glacial acetic acid) achieve 94% selectivity toward BABHE by balancing ethoxylation and etherification [1]. Homogeneous catalysts like NaOH exhibit rapid kinetics but require neutralization steps, generating wastewater with high salinity (8–12 g/L NaCl) [1]. Heterogeneous alternatives, such as sulfonated zirconia, enable catalyst reuse for 5 cycles with <5% activity loss, reducing costs by 18% [1].
The reaction proceeds via nucleophilic attack of BPA’s phenolic oxygen on ethylene oxide’s electrophilic carbon, followed by proton transfer (Figure 1). Density functional theory (DFT) calculations reveal a 72 kJ/mol activation energy barrier for the first ethoxylation step, decreasing to 58 kJ/mol for the second due to electron-donating hydroxyethyl groups [2]. Steric effects from BPA’s isopropylidene bridge slow subsequent reactions, explaining the low tri-ethoxylated byproduct yield (<3%) [2].
Polycarbonate depolymerization via glycolysis with excess ethylene glycol at 180°C regenerates BABHE with 85–88% efficiency [3]. The process cleaves carbonate linkages through nucleophilic substitution, forming hydroxyethyl-terminated oligomers. Catalyst-assisted routes using Zn(OAc)₂ reduce degradation time from 12 hours to 4 hours while maintaining 90% BABHE purity [3].
Continuous-flow reactors achieve 94% monomer recovery at 5 kg/h throughput, outperforming batch systems (78% recovery, 2 kg/h). Energy consumption analysis shows a 22% reduction per kilogram of BABHE compared to conventional synthesis [3].
Life-cycle assessment (LCA) of recycling routes demonstrates a 35% lower carbon footprint than virgin BABHE production. Solvent recovery systems (e.g., vacuum distillation) reclaim 92% of ethylene glycol, minimizing waste generation [3].
Ethylene carbonate (EC) reacts with BPA in a two-stage process: carbonate ring-opening (Eₐ = 65 kJ/mol) followed by etherification (Eₐ = 48 kJ/mol) [1]. At 130°C, the overall rate constant (k) reaches 0.18 L/mol·s, doubling at 150°C. Excessive temperatures (>160°C) promote EC decomposition, releasing CO₂ and reducing yield by 15% [1].
Bifunctional catalysts like Mg-Al hydrotalcite facilitate simultaneous EC activation and BPA deprotonation. In-situ Fourier-transform infrared (FTIR) spectroscopy confirms Mg²⁺ sites polarize EC’s carbonyl group, lowering ring-opening activation energy by 14 kJ/mol [1].
Maintaining a 10:1 EC/BPA molar ratio minimizes oligomer formation (<5%). Adding 1 wt% tetrabutylammonium bromide (TBAB) phase-transfer catalyst enhances interfacial contact, improving BABHE selectivity from 78% to 93% [1].
Supercritical CO₂ as a solvent reduces reaction temperatures to 80°C while achieving 88% yield. Solvent-free mechanochemical grinding (400 rpm, 2 hours) produces BABHE with 95% purity, eliminating wastewater generation [3].
Microreactor systems (channel width: 500 μm) achieve 98% yield in 12 minutes residence time via enhanced heat/mass transfer. Process intensification reduces raw material waste by 40% compared to batch reactors [3].
Immobilized Candida antarctica lipase B (CALB) catalyzes ethoxylation at 50°C with 82% conversion. Directed evolution mutants (e.g., CALB-T103A) increase turnover frequency to 1,200 h⁻¹, rivaling chemical catalysts [2].
The radical polymerization of Bisphenol A bis(2-hydroxyethyl)ether involves complex mechanistic pathways that differ significantly from conventional methacrylate systems [1]. The process begins with the initiation phase, where radical initiators such as azobisisobutyronitrile or benzoyl peroxide undergo homolytic cleavage to generate primary radicals at temperatures ranging from 60 to 80°C [2]. These initiating radicals attack the methacrylate double bonds of the compound, forming carbon-centered radicals that propagate the polymerization chain [2].
The propagation mechanism exhibits unique characteristics due to the bisphenol A backbone structure, which provides both flexibility and rigidity to the growing polymer chains [1]. The phenolic groups in the structure can act as radical scavengers, with research demonstrating that bisphenol A derivatives display stoichiometric factors of 1.8 for free radical trapping [3]. This radical scavenging behavior influences the overall polymerization kinetics, requiring careful optimization of initiator concentrations and reaction conditions to achieve desired conversion rates [3].
Termination reactions occur through combination and disproportionation mechanisms, with the relative contribution of each pathway depending on the reaction temperature and monomer concentration [2]. The crosslinking nature of the bifunctional monomer leads to the formation of three-dimensional networks at relatively low conversion levels, typically beginning around 15-20% conversion [1]. The gel effect becomes prominent as the reaction progresses, causing an increase in polymerization rate due to reduced termination efficiency in the increasingly viscous medium [1].
Photopolymerization of Bisphenol A bis(2-hydroxyethyl)ether demonstrates remarkable efficiency under visible light irradiation, particularly at wavelengths of 470 nanometers [1] [4]. The photochemical initiation system typically employs camphorquinone in combination with dimethylamino ethyl methacrylate as a co-initiator, generating free radicals through a Type II photoinitiator mechanism [1]. This system provides excellent control over the polymerization process, allowing for spatial and temporal regulation of the crosslinking reaction [4].
The photopolymerization dynamics exhibit distinctive features characterized by rapid initial conversion rates followed by a diffusion-controlled regime [1]. Real-time monitoring using dielectric relaxation spectroscopy reveals dramatic changes in the permittivity and dielectric loss during the polymerization process [1]. The polymerization achieves conversion levels of 85-95% under optimal conditions, with the final properties heavily dependent on the irradiation intensity and exposure time [1].
Temperature effects on photopolymerization are less pronounced compared to thermal initiation, with the process occurring efficiently at ambient temperatures [1]. However, thermal postcuring can be employed to improve the final conversion and mechanical properties, leading to enhanced crosslink density and reduced residual monomer content [1]. The photopolymerization process exhibits minimal oxygen inhibition when conducted in appropriate atmospheric conditions [5].
The copolymerization behavior of Bisphenol A bis(2-hydroxyethyl)ether with various vinyl monomers demonstrates significant potential for property modification and enhancement [6]. When copolymerized with triethyleneglycol divinyl ether, the system shows increased photopolymerization rates and improved final double bond conversion [6]. The incorporation of the rigid bisphenol A structure into the copolymer network results in enhanced glass transition temperatures and improved mechanical properties [6].
Copolymerization with acrylate monomers such as tripropylene glycol diacrylate exhibits higher reactivity compared to methacrylate systems, with significantly faster polymerization rates and reduced residual monomer content [5]. The functionality of the co-monomer strongly influences both the polymerization kinetics and the final network properties [5]. Higher functionality acrylates lead to increased crosslink density but also higher levels of residual unsaturation due to steric hindrance effects [5].
The reactivity ratios in copolymerization systems depend on the electronic and steric factors of the co-monomers [5]. The bisphenol A backbone provides electron-withdrawing effects that influence the reactivity of the methacrylate groups, leading to alternating copolymerization tendencies with electron-rich co-monomers [5]. This behavior allows for the design of copolymer systems with tailored properties and controlled microstructures [5].
Interpenetrating polymer networks formed with Bisphenol A bis(2-hydroxyethyl)ether exhibit unique structural characteristics that distinguish them from conventional polymer blends [7] [8]. The formation process involves the sequential polymerization of two independent networks, where the first network is established through the crosslinking of the bisphenol A compound, followed by the infiltration and polymerization of a second polymer system [9]. This results in a structure where the two networks are physically intertwined at the molecular level without chemical bonding between them [9].
The structural morphology of these interpenetrating networks depends significantly on the molecular weight between crosslinks and the compatibility of the two polymer systems [9]. Advanced characterization techniques reveal that the networks exhibit heterogeneous morphologies with domain sizes ranging from nanometers to micrometers [9]. The bisphenol A backbone provides structural rigidity and thermal stability to the overall network, while the hydroxyethyl ether groups contribute flexibility and processability [7].
Spectroscopic analysis demonstrates that the interpenetrating structure leads to restricted molecular motion and altered relaxation behavior compared to individual networks [9]. The presence of hydrogen bonding between the hydroxyl groups and other polar functionalities in the co-network enhances the interpenetration efficiency and structural integrity [9]. This molecular-level interpenetration is crucial for achieving the desired synergistic properties [9].
The formation of interpenetrating polymer networks results in significant mechanical property enhancement, with improvements in tensile strength, modulus, and toughness [7] [10]. Research demonstrates that optimized interpenetrating networks achieve tensile strengths of 92.68 megapascals and toughness values of 12.69 megajoules per cubic meter [7]. The Young's modulus reaches 2.86 gigapascals, representing substantial improvements over single network systems [7].
The mechanical reinforcement mechanism operates through multiple pathways including stress transfer between networks, restriction of polymer chain mobility, and enhanced energy dissipation during deformation [10]. The bisphenol A structure provides load-bearing capacity through its rigid aromatic backbone, while the flexible ether linkages allow for stress redistribution and prevent catastrophic failure [10]. Dynamic mechanical analysis reveals improved storage modulus and broader glass transition regions, indicating enhanced mechanical stability over extended temperature ranges [10].
Fatigue resistance and long-term mechanical stability are significantly improved in interpenetrating networks due to the multiple stress-bearing pathways and reduced stress concentration effects [10]. The networks exhibit excellent resistance to crack propagation and maintain mechanical integrity under cyclic loading conditions [10]. These properties make them suitable for demanding applications requiring long-term reliability [10].
The crosslinking density in interpenetrating networks formed with Bisphenol A bis(2-hydroxyethyl)ether plays a crucial role in determining the final properties and performance characteristics [10]. Crosslinking densities typically range from 2.5 to 4.2 × 10³ moles per cubic meter, depending on the synthesis conditions and network composition [10]. Higher crosslinking densities lead to increased stiffness and strength but may reduce elongation at break and impact toughness [10].
The relationship between crosslinking density and mechanical properties follows non-linear behavior, with optimal performance achieved at intermediate crosslinking levels [10]. Excessive crosslinking can lead to brittleness and reduced processability, while insufficient crosslinking results in poor mechanical properties and dimensional stability [10]. The optimal crosslinking density depends on the specific application requirements and the balance between stiffness and toughness [10].
Swelling studies provide valuable insights into the crosslinking density and network structure [10]. The equilibrium swelling ratio is inversely related to the crosslinking density, with highly crosslinked networks showing minimal swelling in organic solvents [10]. The swelling behavior also reflects the compatibility between the two networks and the efficiency of interpenetration [10]. Networks with high interpenetration efficiency exhibit reduced swelling and improved solvent resistance [10].
The formation of acrylate and methacrylate derivatives from Bisphenol A bis(2-hydroxyethyl)ether involves multiple reaction pathways, primarily through esterification and etherification mechanisms [11] [12]. The primary synthetic route involves the reaction of the hydroxyl groups with acrylic acid or methacrylic acid in the presence of acid catalysts [11]. This esterification reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl oxygen attacks the carbonyl carbon of the acid, followed by proton transfer and water elimination [11].
Alternative synthesis methods employ acid chlorides or anhydrides as acylating agents, providing more efficient conversion and reduced reaction times [11]. The reaction with acryloyl chloride or methacryloyl chloride occurs through a direct nucleophilic substitution mechanism, generating hydrogen chloride as a byproduct [11]. Base catalysis can be employed to neutralize the acid generated and drive the reaction to completion [11].
The reaction kinetics are influenced by several factors including temperature, catalyst concentration, and the molar ratio of reactants [11]. Optimal conditions typically involve temperatures of 80-100°C with acid catalysts at concentrations of 0.5-2.0 weight percent [11]. The reaction exhibits second-order kinetics with respect to the hydroxyl groups, and the rate-determining step involves the formation of the tetrahedral intermediate [11].
Structural modifications through acrylate and methacrylate derivative formation significantly alter the polymerization behavior and final properties of the resulting materials [11] [12]. The introduction of acrylic functionality increases the polymerization rate due to the higher reactivity of acrylate groups compared to methacrylates [5]. This enhanced reactivity results in faster curing times and improved processing efficiency [5].
The structural changes also affect the flexibility and mechanical properties of the cured polymers [11]. Acrylate derivatives typically exhibit higher crosslinking densities and improved chemical resistance, while methacrylate derivatives provide better thermal stability and reduced polymerization shrinkage [11]. The choice between acrylate and methacrylate functionality depends on the specific application requirements and processing conditions [11].
Molecular modeling studies reveal that the structural modifications influence the conformation and reactivity of the polymer chains [11]. The acrylate groups adopt more favorable conformations for polymerization, leading to improved conversion efficiency and reduced residual monomer content [11]. The methacrylate derivatives show enhanced thermal stability due to the additional methyl group, which provides steric hindrance and reduces thermal degradation [11].
The enhancement of functionality through acrylate and methacrylate derivative formation opens new possibilities for advanced material applications [11] [12]. The incorporation of multiple polymerizable groups increases the crosslinking potential and allows for the formation of highly crosslinked networks with superior mechanical properties [11]. This enhanced functionality is particularly valuable in applications requiring high-performance materials with exceptional durability [11].
Functional group modification also enables the incorporation of additional reactive sites for post-polymerization modifications [11]. The presence of residual hydroxyl groups allows for further chemical modifications, including the attachment of functional polymers or the introduction of specialized functionalities [11]. This versatility makes the derivatives suitable for applications in coatings, adhesives, and advanced composite materials [11].
The enhanced functionality also improves the compatibility with other polymer systems and enables the formation of interpenetrating networks with improved properties [11]. The multiple reaction sites facilitate better integration between different polymer phases, resulting in materials with synergistic properties that exceed the performance of individual components [11].
The binding mechanisms of phosphate coordination with Bisphenol A bis(2-hydroxyethyl)ether involve complex interactions between the phosphate groups and the hydroxyl functionalities of the ether compound [13] [14]. The coordination occurs through multiple pathways, including direct phosphate-hydroxyl interactions and metal-mediated coordination complexes [14]. The phosphate groups act as Lewis bases, donating electron pairs to form coordination bonds with the electron-deficient centers in the bisphenol system [14].
The primary binding mechanism involves the formation of hydrogen bonds between the phosphate oxygens and the hydroxyl hydrogens of the ether groups [14]. These interactions are characterized by bond lengths ranging from 1.71 to 2.70 angstroms, depending on the specific coordination geometry and the presence of metal ions [14]. The binding affinity varies with the metal cation involved, with magnesium-phosphate complexes showing the strongest coordination (1.71-2.01 angstroms) compared to potassium complexes (2.64-2.70 angstroms) [14].
Secondary binding mechanisms include electrostatic interactions and van der Waals forces, which contribute to the overall stability of the coordination complexes [14]. The phenolic groups in the bisphenol structure can participate in π-π stacking interactions with aromatic components in the phosphate system, further enhancing the binding affinity [15]. These multiple interaction modes result in stable coordination complexes with well-defined geometries [14].
The formation of phosphate coordination complexes with Bisphenol A bis(2-hydroxyethyl)ether has been extensively studied using both computational and experimental approaches [13] [14]. Molecular dynamics simulations reveal that the complex formation follows a multi-step process involving initial approach, orientation adjustment, and final coordination bond formation [14]. The thermodynamic stability of the complexes depends on the metal ion involved, with divalent cations generally forming more stable complexes than monovalent ions [14].
Experimental analysis using nuclear magnetic resonance spectroscopy confirms the formation of coordination complexes through characteristic chemical shift changes [13]. The ³¹P NMR spectra show significant shifts in the phosphate resonances upon complex formation, with chemical shifts ranging from -3.22 to +20-26 parts per million depending on the coordination environment [13]. These spectroscopic changes provide direct evidence for the involvement of phosphate groups in the coordination sphere [13].
Mass spectrometry analysis reveals the stoichiometry of the coordination complexes, with typical ratios of 1:1 to 1:2 phosphate to bisphenol units [13]. The molecular weights of the complexes range from 400 to 1200 daltons, indicating the formation of discrete coordination entities rather than extended polymeric structures [13]. The complex formation is pH-dependent, with optimal coordination occurring at slightly alkaline conditions [13].
The structural implications of phosphate coordination with Bisphenol A bis(2-hydroxyethyl)ether extend beyond simple binding interactions to influence the overall molecular architecture and properties [13] [14]. The coordination leads to conformational changes in the bisphenol structure, with the flexible ether linkages adopting specific geometries to accommodate the phosphate groups [14]. These structural changes affect the polymerization behavior and final properties of the resulting materials [13].
The coordination complexes exhibit enhanced thermal stability compared to the uncoordinated compounds, with decomposition temperatures increased by 20-40°C [13]. This thermal stabilization is attributed to the additional coordination bonds and the formation of more rigid molecular structures [13]. The phosphate coordination also influences the flame retardancy properties, with coordinated systems showing improved fire resistance [13].
X-ray scattering analysis provides detailed structural information about the coordination geometry and intermolecular arrangements [14]. The pair distribution function analysis reveals specific coordination distances and angles, confirming the theoretical predictions from molecular modeling studies [14]. These structural insights are crucial for understanding the relationship between coordination chemistry and material properties [14].
Irritant